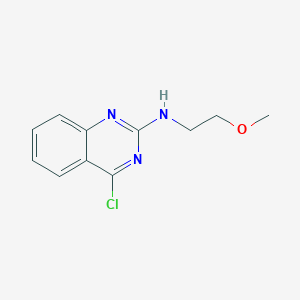

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine

Overview

Description

Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and more .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One common method involves the condensation of anthranilic acid with amides . Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the compound’s properties and biological activity .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .Scientific Research Applications

Synthesis and Pharmacological Screening

Research on novel quinazoline derivatives, including compounds structurally related to 4-chloro-N-(2-methoxyethyl)quinazolin-2-amine, has shown that modifications to the quinazoline ring can lead to significant antimicrobial, analgesic, and anti-inflammatory activities. The synthesis and characterization of these derivatives involve modifications that retain essential structural features for activity, demonstrating the compounds' potential as sources for the development of new therapeutic agents with lesser side effects (Dash et al., 2017).

Antitumor and Antiproliferative Activities

Compounds structurally related to this compound have been investigated for their potential in cancer therapy. For instance, gefitinib, a quinazoline derivative, is a potent inhibitor of epidermal growth factor receptor tyrosine kinase, showing effectiveness in inhibiting tumor growth and angiogenesis in preclinical models. This highlights the compound's utility in targeting specific pathways involved in cancer cell proliferation and survival (Wedge et al., 2002).

Anti-inflammatory and Analgesic Properties

Fluorine-substituted quinazolin-2-amine derivatives have shown potential anti-inflammatory activity, indicating that specific substitutions on the quinazoline core can enhance their therapeutic efficacy. These modifications can lead to improved solubility and potential for inhibitory effects on inflammation-induced models, suggesting their role in developing new anti-inflammatory drugs (Sun et al., 2019).

Cellular Imaging and Optical Properties

Quinazolin-2-amine derivatives have also been explored for their fluorescent properties, with potential applications in cellular imaging. The synthesis of these compounds from β-pinene derivatives, characterized by enhanced fluorescence and thermal stability, offers new opportunities for developing fluorescent bio-imaging agents. These compounds have shown potential for applications in detecting and imaging biological processes at the cellular level (Jinlai et al., 2016).

Mechanism of Action

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . This interaction can lead to changes in cellular processes, potentially resulting in the observed biological effects .

Biochemical Pathways

Quinazoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple cellular targets . These can include pathways related to cell growth, apoptosis, inflammation, and more .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Safety and Hazards

The safety and hazards associated with quinazoline derivatives can vary depending on their structure. Some quinazoline derivatives may have potential therapeutic uses, but they could also have toxic effects. Therefore, it’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

properties

IUPAC Name |

4-chloro-N-(2-methoxyethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-16-7-6-13-11-14-9-5-3-2-4-8(9)10(12)15-11/h2-5H,6-7H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMVOFUFMQSOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

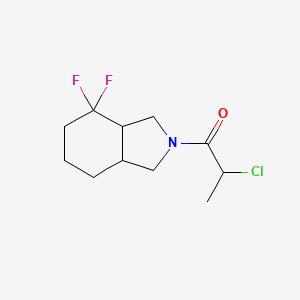

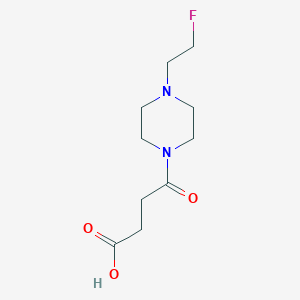

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)

![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)

![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)